

inter-laboratory study on the quantification of L-Cysteic acid monohydrate

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Compound of Interest

Compound Name: L-Cysteic acid monohydrate

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of L-cysteic acid, a key oxidation product of L-cysteine. While a formal, large-scale interlaboratory study specifically on **L-cysteic acid monohydrate** is not publicly available, this document synthesizes performance data and experimental protocols from various validated methods. The aim is to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for this compound.

The primary methods for quantifying L-cysteic acid involve the initial oxidation of cysteine and cystine residues to the more stable L-cysteic acid, followed by analysis using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Quantitative Performance Data

The following tables summarize the performance characteristics of different analytical methods used for the quantification of amino acids, including cysteic acid derived from cysteine. These values are indicative of the performance that can be expected and are sourced from individual peer-reviewed publications and technical documents.



Table 1: Comparison of LC-MS/MS Method Performance for Cysteine Quantification (as Cysteic Acid)[1]

Parameter	Reported Performance
Limit of Detection (LOD)	0.02 μM - 0.08 μM
Limit of Quantification (LOQ)	0.04 μM - 0.1 μM
Linearity (r²)	> 0.998
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy/Recovery	98.28 ± 5.66%

Table 2: Comparison of HPLC-Fluorescence Method Performance for Cysteine Quantification[1]

Parameter	Reported Performance
Limit of Detection (LOD)	0.16 μΜ
Limit of Quantification (LOQ)	0.32 μΜ
Linearity (r²)	> 0.995
Intra-day Precision (%RSD)	< 8%
Inter-day Precision (%RSD)	< 12%
Accuracy/Recovery	95 - 105%

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key steps in L-cysteic acid quantification.

1. Oxidation of Cysteine/Cystine to L-Cysteic Acid



Two common methods for the oxidation of cysteine and cystine to the stable cysteic acid form prior to hydrolysis and analysis are performic acid oxidation and sodium azide-dependent oxidation.

- Performic Acid Oxidation: This is a widely used method for the determination of cysteine and methionine.[3] Protein samples are treated with performic acid, which quantitatively oxidizes cysteine and cystine to cysteic acid and methionine to methionine sulfone.[3]
- Sodium Azide-Dependent Oxidation: This method offers an alternative to performic acid oxidation.[4] It can be performed in solution, requires less time, and may result in higher yields of cysteic acid without affecting tyrosine residues.[4] Protein hydrolysis with hydrochloric acid in the presence of 0.20% sodium azide has been shown to result in 87-100% oxidation of cysteines to cysteic acid.[4]

2. Acid Hydrolysis

Following oxidation, the protein is typically hydrolyzed to its constituent amino acids. A common method is to use 6N HCl.

3. Sample Preparation for LC-MS/MS Analysis of Cysteine (as Cysteic Acid)

This protocol is a composite of best practices for the analysis of total cysteine in biological matrices like plasma.[1]

- Internal Standard Spiking: An appropriate internal standard, such as a stable isotope-labeled version of the analyte, is added to the sample.[2]
- Reduction: Disulfide bonds (including cystine to cysteine) are reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1]
- Alkylation: Free thiol groups are alkylated with a reagent such as IAM (iodoacetamide) to prevent re-oxidation.[1]
- Protein Precipitation: Proteins are precipitated, typically with a cold organic solvent like methanol containing formic acid.[1]
- Centrifugation: The sample is centrifuged to pellet the precipitated proteins.[1]

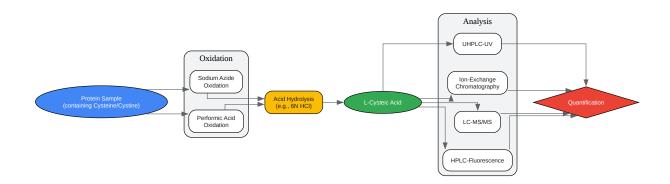


- Supernatant Transfer and Evaporation: The supernatant containing the amino acids is transferred and evaporated to dryness.[1]
- Reconstitution: The dried residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.[1]
- 4. Chromatographic Analysis
- LC-MS/MS: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.[1] Cysteic acid is often detected in negative ion mode.[2]
- HPLC with Fluorescence Detection: This method typically involves pre-column derivatization of the amino acids to make them fluorescent, allowing for sensitive detection.
- Ion-Exchange Chromatography: This technique separates amino acids based on their charge and is a classic method for amino acid analysis.[3]
- UHPLC-UV: Ultra-high-performance liquid chromatography with UV detection can also be used, often after derivatization with a UV-absorbing agent.

Visualizations

Experimental Workflow for L-Cysteic Acid Quantification



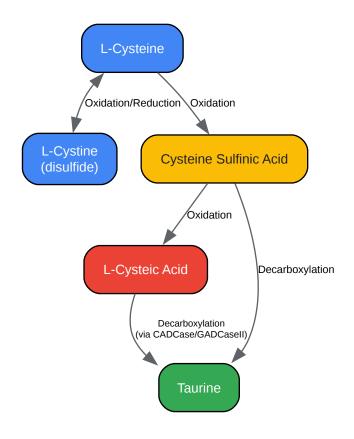


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Caption: Experimental workflow for the quantification of L-Cysteic Acid.

Metabolic Context of L-Cysteic Acid





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Caption: Simplified metabolic pathway involving L-Cysteine and L-Cysteic Acid.

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